molecular formula C14H16F3N3O2 B5346363 2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

Cat. No. B5346363
M. Wt: 315.29 g/mol
InChI Key: ORPZATXRSAXBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide, commonly known as TFB-TAP, is a chemical compound used in scientific research for its unique pharmacological properties. TFB-TAP is a piperazine derivative that has been found to have potential as an antipsychotic and antidepressant drug.

Mechanism of Action

TFB-TAP acts as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. This dual mechanism of action is thought to contribute to its antipsychotic and antidepressant effects. TFB-TAP also has anxiolytic effects, which may be mediated by its action at the 5-HT1A receptors.
Biochemical and Physiological Effects:
TFB-TAP has been found to decrease the activity of mesolimbic dopamine neurons, which are implicated in the positive symptoms of schizophrenia. It also increases the activity of prefrontal cortical dopamine neurons, which are implicated in the negative symptoms of schizophrenia. TFB-TAP has been found to increase the release of serotonin in the prefrontal cortex, which is implicated in the pathophysiology of depression.

Advantages and Limitations for Lab Experiments

One advantage of TFB-TAP is its high affinity for dopamine D2 and serotonin 5-HT1A receptors, which makes it a useful tool for studying the role of these receptors in schizophrenia and depression. However, one limitation is its relatively low selectivity for these receptors, which may complicate interpretation of results.

Future Directions

For research on TFB-TAP include further studies of its pharmacological properties and potential therapeutic uses. It may also be useful to develop more selective derivatives of TFB-TAP to improve its usefulness as a research tool. Additionally, studies on the safety and toxicity of TFB-TAP are warranted to assess its potential for clinical use.

Synthesis Methods

The synthesis of TFB-TAP involves the reaction of 3-(trifluoromethyl)benzylamine with 2,3-dioxo-1-piperazineacetic acid in the presence of a coupling reagent. The resulting product is purified using column chromatography to obtain TFB-TAP in high yield and purity.

Scientific Research Applications

TFB-TAP has been extensively studied for its potential as an antipsychotic and antidepressant drug. It has been found to have high affinity for dopamine D2 receptors and serotonin 5-HT1A receptors, which are both implicated in the pathophysiology of schizophrenia and depression. TFB-TAP has also been found to have anxiolytic effects in animal models.

properties

IUPAC Name

2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O2/c15-14(16,17)10-3-1-2-9(6-10)8-20-5-4-19-13(22)11(20)7-12(18)21/h1-3,6,11H,4-5,7-8H2,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPZATXRSAXBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)N)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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